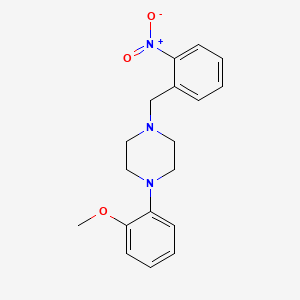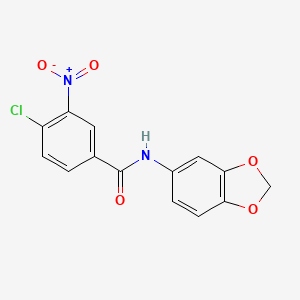
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, also known as MNPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies. In
作用机制
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is based on its interaction with the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine acts as an agonist of this receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and biochemical processes, including neurotransmitter release, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can increase the release of dopamine and inhibit the uptake of dopamine in neuronal cells. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to modulate the activity of various enzymes, including tyrosine hydroxylase and cAMP-dependent protein kinase.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows for more specific and targeted studies of this receptor and its signaling pathways. However, one of the limitations of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is its relatively low potency compared to other dopamine receptor agonists. This limitation may require the use of higher concentrations of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in experiments, which can lead to potential toxicity issues.
未来方向
There are several future directions for the study of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine. One potential area of research is the development of more potent 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine derivatives that can be used in lower concentrations. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the role of the dopamine D2 receptor in various neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the interactions between the dopamine D2 receptor and other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
合成方法
The synthesis of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 2-nitrobenzyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. This reaction results in the formation of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine as a yellow crystalline solid. The purity of the compound can be improved by recrystallization and column chromatography.
科学研究应用
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is in the study of the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to be a selective agonist of the dopamine D2 receptor and has been used to study its binding properties and signaling pathways.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-9-5-4-8-17(18)20-12-10-19(11-13-20)14-15-6-2-3-7-16(15)21(22)23/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHBHPMMMRUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263351 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)
![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)



![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)